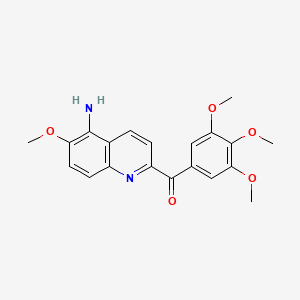
N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules characterized by the presence of isoquinoline and benzamide structures. These elements often confer significant biological and chemical properties, making such compounds of interest for various applications in medicinal chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" likely involves multiple steps:
Step 1: Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline ring via Pictet-Spengler reaction.
Step 2: Attachment of the ethyl linkage through a reductive amination.
Step 3: Formation of the phenylcarbamoyl intermediate.
Step 4: Coupling with 3,4-dimethoxybenzamide using peptide coupling reagents like EDC/HOBt.
Industrial Production Methods
Scaling up to industrial production involves optimizing conditions for yield and purity, such as:
Employing automated systems for multi-step synthesis.
Optimizing solvent systems and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Undergoes oxidation at the isoquinoline ring, potentially forming N-oxides.
Reduction: Reduction at the amide bonds or the aromatic rings might be observed under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Hydrides like NaBH4 or catalytic hydrogenation.
Substitution: Lewis acids or halogenating agents for aromatic substitution.
Major Products
Oxidation may yield corresponding N-oxides.
Reduction could result in partially hydrogenated derivatives.
Substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate for synthesizing complex organic molecules.
Studies of aromatic substitution reactions.
Biology
Potential as a pharmacophore in drug design.
Investigating interactions with biological macromolecules.
Medicine
Potential candidate for developing therapeutic agents due to the presence of bioactive isoquinoline and benzamide moieties.
Research into its efficacy as a cancer therapeutic, given its structural similarity to known cytotoxic agents.
Industry
Employed in the synthesis of advanced materials.
Used as a template for developing novel catalysts.
Wirkmechanismus
While the detailed mechanism is complex and depends on its specific application, generally:
Molecular Targets: Might interact with enzymes or receptors due to its isoquinoline structure.
Pathways: Could modulate signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Compared to other isoquinoline-based compounds, "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" stands out due to its:
High degree of methoxylation which influences its reactivity and solubility.
Dual action potential in biological and industrial chemistry.
Similar Compounds
Papaverine: Also an isoquinoline derivative but used primarily as a vasodilator.
Berberine: Another isoquinoline with a broad spectrum of biological activity, mainly in antimicrobial research.
Paclitaxel: A complex molecule used as a chemotherapy drug, though structurally more complex.
This deep dive should give you a comprehensive overview of "this compound". Anything more specific you're curious about?
Eigenschaften
Molekularformel |
C35H37N3O6 |
|---|---|
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39) |
InChI-Schlüssel |
WKEBQZAUNGERGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
![6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)


![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)
![[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B10752913.png)
![2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide](/img/structure/B10752916.png)
